Ethyl 2-purin-9-ylacetate
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Overview
Description
Ethyl 2-(9H-purin-9-yl)acetate is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. Ethyl 2-(9H-purin-9-yl)acetate is characterized by its purine ring structure attached to an ethyl acetate group, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(9H-purin-9-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl bromoacetate with 9H-purine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography on silica gel with ethyl acetate as the eluent .
Industrial Production Methods
In industrial settings, the production of ethyl 2-(9H-purin-9-yl)acetate may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(9H-purin-9-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine derivatives.
Reduction: Reduction reactions can modify the purine ring, leading to different functionalized purine compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while reduction can produce dihydropurine derivatives. Substitution reactions can result in a wide range of functionalized purine compounds .
Scientific Research Applications
Ethyl 2-(9H-purin-9-yl)acetate has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various purine derivatives, which are important in the study of nucleic acids and their analogs.
Biology: The compound is used in the investigation of purine metabolism and its role in cellular processes.
Medicine: Ethyl 2-(9H-purin-9-yl)acetate and its derivatives are explored for their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of ethyl 2-(9H-purin-9-yl)acetate involves its interaction with various molecular targets. The purine ring structure allows it to mimic natural nucleotides, enabling it to interfere with nucleic acid synthesis and function. This property is particularly valuable in antiviral and anticancer research, where the compound can inhibit the replication of viral genomes or the proliferation of cancer cells by targeting specific enzymes and pathways involved in DNA and RNA synthesis .
Comparison with Similar Compounds
Ethyl 2-(9H-purin-9-yl)acetate can be compared with other purine derivatives such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another natural purine base that pairs with cytosine in nucleic acids.
2-Amino-6-chloropurine: A synthetic purine derivative with potential therapeutic applications.
Uniqueness
Ethyl 2-(9H-purin-9-yl)acetate is unique due to its ethyl acetate group, which imparts distinct chemical properties and reactivity compared to other purine derivatives. This uniqueness makes it a valuable compound for specific research applications and synthetic pathways .
Biological Activity
Ethyl 2-purin-9-ylacetate is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its structural features, which include an ethyl acetate moiety attached to the nitrogen at position 9 of the purine structure. The following sections detail its biological activities, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H10N4O2 with a molecular weight of approximately 194.20 g/mol. The compound's structure contributes to its reactivity and biological activity, making it an interesting candidate for further study.
Biological Activities
This compound exhibits several notable biological activities:
- Antiviral Activity : Research indicates that purine derivatives, including this compound, can inhibit viral replication by interfering with nucleic acid synthesis. This mechanism is crucial for the development of antiviral agents targeting various viruses.
- Antitumor Activity : The compound has also shown potential as an anticancer agent. Studies suggest that it may inhibit enzymes involved in purine metabolism, which can disrupt cancer cell proliferation and induce apoptosis in tumor cells.
- Enzyme Inhibition : this compound has been identified as a potent inhibitor of specific enzymes related to purine metabolism. This inhibition plays a significant role in its therapeutic potential against both viral infections and cancer .
Synthesis
The synthesis of this compound typically involves the reaction of a suitable purine precursor with ethyl acetate under basic conditions. Common methods include:
- Refluxing : The reaction is usually conducted under reflux conditions to ensure complete conversion of reactants.
- Purification : Techniques such as column chromatography are employed to isolate and purify the final product .
Case Studies
- Antiviral Efficacy : A study demonstrated that this compound exhibited significant antiviral activity against a range of viruses by inhibiting their replication processes. The mechanism was attributed to its ability to integrate into viral RNA synthesis pathways.
- Cytotoxicity Against Cancer Cells : In vitro studies showed that the compound induced cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The results indicated that treatment with this compound led to increased apoptosis and reduced cell viability .
- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with specific enzymes revealed that it effectively inhibits key metabolic pathways essential for both viral replication and tumor growth .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to other similar compounds:
Compound Name | Biological Activity | Key Features |
---|---|---|
This compound | Antiviral, Antitumor | Inhibits purine metabolism enzymes |
Ethyl 2-(6-chloropurin-9-yl)acetate | Antiviral, Enzyme inhibition | Contains chlorine substitution enhancing activity |
Ethyl 2-(9-benzylpurin-6-yl)acetate | Antitumor | Benzyl group may enhance biological properties |
Properties
CAS No. |
55175-34-3 |
---|---|
Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 2-purin-9-ylacetate |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-8(14)4-13-6-12-7-3-10-5-11-9(7)13/h3,5-6H,2,4H2,1H3 |
InChI Key |
URAZDDGMVQJGCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=NC2=CN=CN=C21 |
Origin of Product |
United States |
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